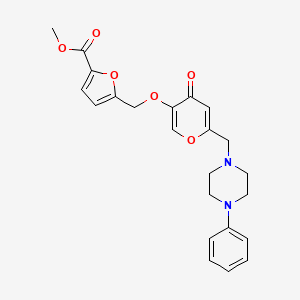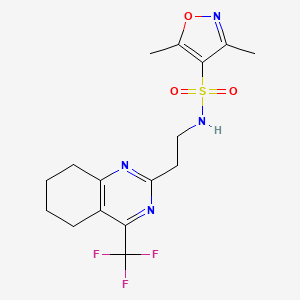
Methyl 2-cyclopentyl-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-cyclopentyl-3-oxobutanoate” is a chemical compound with the molecular formula C10H16O3 . It is used in the field of organic chemistry for various purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopentyl group (a five-membered carbon ring), a methyl group (CH3), and a 3-oxobutanoate group (a four-carbon chain with a ketone and an ester functional group) .Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
Methyl 2-cyclopentyl-3-oxobutanoate has been explored in various chemical synthesis and characterization studies, showcasing its versatility as a building block in organic chemistry. An efficient synthetic route to produce 2-hydroxy-2-ethyl-3-oxobutanoate for specific labeling of Ile methyl-γ(2) groups in proteins highlights its utility in solution NMR studies of high molecular weight proteins (Ayala et al., 2012). This method optimizes magnetization transfer between these structural probes and their corresponding backbone nuclei, demonstrating the compound's relevance in biochemical research.
Another study on the methionine salvage pathway shows that 4-Methylthio-2-oxobutanoic acid (MTOB), a closely related compound, inhibits the growth of several human cell lines, indicating potential biomedical applications beyond its metabolic role. This growth inhibition is dose-dependent, specific to MTOB, and leads to apoptosis through mechanisms not solely related to ornithine decarboxylase inhibition (Tang et al., 2006).
Molecular Structure and Spectroscopy
The molecular structure and spectroscopic analysis of related compounds offer insights into their potential applications in material science and drug design. For example, the study on 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid focuses on its IR, NMR, and X-ray diffraction studies, providing valuable information on its vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential. Such detailed characterization is crucial for understanding the compound's reactivity and interactions with other molecules (Raju et al., 2015).
Photocatalysis and Organic Synthesis
Photocatalytic [2 + 2] cycloaddition using a pure organic photocatalyst for the synthesis of cyclobutane derivatives, including unsymmetrical and homocycloaddition with high conversion and selectivity, demonstrates innovative applications in synthetic chemistry. This methodology allows for the efficient production of natural compounds and highlights the potential of this compound derivatives in the synthesis of complex organic molecules (Li et al., 2017).
Propiedades
IUPAC Name |
methyl 2-cyclopentyl-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-7(11)9(10(12)13-2)8-5-3-4-6-8/h8-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMOXDREVMXCFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1CCCC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1355497-14-1 |
Source


|
| Record name | methyl 2-cyclopentyl-3-oxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2949613.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2949614.png)
![2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diisopropylacetamide](/img/structure/B2949615.png)

![5-[2-(2-Fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2949619.png)
![2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2949621.png)
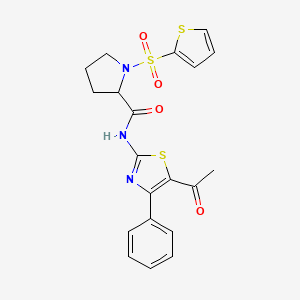

![Ethyl 2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2949628.png)
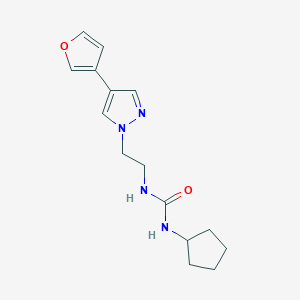
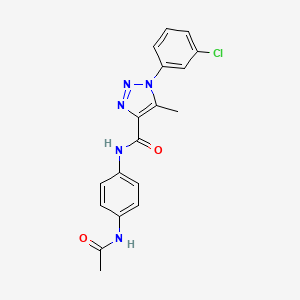
![3-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2949632.png)
